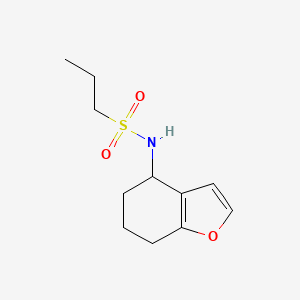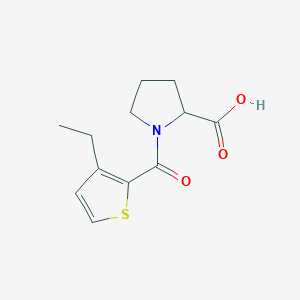
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as DPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. DPC is a pyrazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in drug development. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been reported to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid may reduce inflammation and pain in the body. 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. ROS are known to cause oxidative stress, which can lead to DNA damage and cell death. By reducing ROS levels, 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid may protect cells from oxidative damage. 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has also been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has also been shown to have low toxicity, making it safe for use in cell culture and animal studies. However, one limitation of 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid. One area of interest is its potential use in cancer therapy. 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to inhibit the growth of various cancer cells, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have anti-inflammatory properties, and further studies are needed to determine its effectiveness in animal models of these diseases. Additionally, the mechanism of action of 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Conclusion
In conclusion, 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in drug development. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its low solubility in water can make it difficult to administer in vivo. Further studies are needed to determine the efficacy of 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid in cancer therapy and the treatment of inflammatory diseases, as well as its molecular targets and signaling pathways.
Métodos De Síntesis
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized using various methods, including the reaction of 2,4-dimethylphenylhydrazine and ethyl acetoacetate. The reaction is carried out in the presence of acetic acid and refluxed for several hours. The product is then purified using recrystallization. Another method involves the reaction of ethyl acetoacetate and 2,4-dimethylphenylhydrazone in the presence of sodium ethoxide followed by acid hydrolysis to obtain 1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-10(8(2)5-7)14-11(15)6-9(13-14)12(16)17/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMZNNDGNPSEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)

![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)

![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)

![2-Chloro-4-[(5-chlorothiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587908.png)
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)
